molecular formula C9H10N2O2S B8628353 2-(3-Methyl-4-nitrophenyl)thioacetamide

2-(3-Methyl-4-nitrophenyl)thioacetamide

Cat. No.: B8628353
M. Wt: 210.26 g/mol
InChI Key: PNBBDUQCTHUGPS-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenyl)thioacetamide is a thioamide derivative characterized by a thioacetamide backbone (-NH-C(S)-CH₃) substituted with a 3-methyl-4-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring influence its electronic properties, solubility, and reactivity. Thioacetamides are widely used in organic synthesis, polymer chemistry, and pharmacological studies due to their versatility as thiocarbonyl precursors .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenyl)ethanethioamide

InChI

InChI=1S/C9H10N2O2S/c1-6-4-7(5-9(10)14)2-3-8(6)11(12)13/h2-4H,5H2,1H3,(H2,10,14)

InChI Key

PNBBDUQCTHUGPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=S)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a thioacetamide group linked to a phenyl ring with methyl and nitro substituents. The synthesis of 2-(3-Methyl-4-nitrophenyl)thioacetamide can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing thioacetamides in reactions with electrophiles.
  • Condensation Reactions : Combining thioacetamides with aldehydes or ketones under acidic or basic conditions.

These synthetic pathways leverage the reactivity of the thioacetamide group, allowing for efficient production of the compound.

Biological Activities

Research indicates that compounds containing thioacetamide structures may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against pancreatic and lung carcinoma cell lines.
  • Antioxidant Effects : Many nitro-substituted compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
  • Anticancer Activity :
    • In vitro studies showed that derivatives similar to this compound demonstrated moderate to strong cytotoxicity against cancer cell lines such as PACA2 (pancreatic cancer) and A549 (lung carcinoma) .
    • IC50 values were determined for several synthesized compounds, indicating their potential as therapeutic agents in cancer treatment.
  • Antioxidant Properties :
    • Compounds with similar structures have been evaluated for their ability to scavenge free radicals, showing promising results that suggest potential applications in preventing oxidative damage .

Applications in Drug Development

The unique structure of this compound positions it as a candidate for further research in drug development. Its potential applications include:

  • Development of Anticancer Drugs : Given its activity against cancer cell lines, further exploration could lead to new anticancer therapies.
  • Antimicrobial Agents : The antimicrobial properties suggest utility in developing new antibiotics or antifungal treatments.
  • Antioxidant Supplements : Due to its antioxidant capacity, it may be formulated into dietary supplements aimed at reducing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties and applications.

Compound NameStructure FeaturesNotable Activities
ThioacetamideBasic thioamide structureUsed as a reagent and catalyst
4-NitroanilineNitro group on anilineKnown for its dye properties
3-MethylthioacetanilideMethyl group on thioacetanilideExhibits antimicrobial properties
N-(4-Nitrophenyl)thioacetamideSimilar nitro-substituted structurePotentially active against pathogens

Each compound's uniqueness lies in its substituents and resulting biological activities, making them suitable for different applications within medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The synthesis of thioacetamide derivatives often employs reflux conditions with bases like sodium acetate (e.g., 85% yield in ) or triethylamine in acetonitrile (90.2% yield in ). The nitro and methyl groups in 2-(3-Methyl-4-nitrophenyl)thioacetamide may necessitate optimized conditions due to steric and electronic effects.
  • Structural Impact: Electron-withdrawing groups (e.g., -NO₂ in this compound) enhance stability but reduce nucleophilicity compared to electron-donating groups (e.g., -CH₃ in Fenitrothion derivatives ).

Reactivity and Functional Group Interactions

  • Thioamide Reactivity : Thioacetamides participate in deuterium exchange reactions (e.g., thioacetamide with D₂O ), a property leveraged in isotopic labeling. The nitro group in this compound may hinder such exchanges compared to simpler thioacetamides.
  • Comparison with Organophosphates: Fenitrothion (O,O-dimethyl-O-(3-methyl-4-nitrophenyl)phosphorothioate) shares the 3-methyl-4-nitrophenyl moiety but differs in core structure (organophosphate vs. thioacetamide). This results in distinct applications: Fenitrothion is a pesticide , whereas thioacetamides are used in polymer crosslinking .

Preparation Methods

Reaction Mechanism and Substrate Design

Nucleophilic aromatic substitution (SNAr) provides a direct route to 2-(3-methyl-4-nitrophenyl)thioacetamide by displacing a leaving group (typically halogen) on the aromatic ring with thioacetamide. The electron-withdrawing nitro group at the para position activates the ring for substitution, while the methyl group at the meta position influences regioselectivity.

Representative Protocol

  • Substrate Preparation : 3-Methyl-4-nitrochlorobenzene serves as the electrophilic aromatic partner.

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF) or acetone

    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide

    • Temperature: 80–85°C

    • Duration: 8–12 hours

  • Workup : The crude product is crystallized from ethanol or ethyl acetate.

Yield Optimization

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

  • Base Selection : K₂CO₃ outperforms weaker bases due to improved deprotonation of thioacetamide.

  • Temperature : Reactions above 80°C reduce byproducts like disulfides.

Challenges

  • Competing hydrolysis of thioacetamide in aqueous conditions necessitates anhydrous environments.

  • Steric hindrance from the methyl group may necessitate extended reaction times.

Condensation of Thioamide Intermediates

Thioamide-Activated Pathways

This method involves constructing the thioacetamide group through condensation between a benzothiamide intermediate and an acetamide derivative.

Stepwise Synthesis

  • Benzothiamide Formation :

    • Starting Material : 3-Methyl-4-nitrobenzaldehyde

    • Reaction : Treated with ammonium sulfide to form 3-methyl-4-nitrobenzothiamide.

  • Condensation with Chloroacetamide :

    • Reagents : 2-Chloro-N-substituted acetamide

    • Conditions :

      • Solvent: Dry acetone or ethyl acetate

      • Base: Anhydrous K₂CO₃

      • Temperature: Room temperature to 85°C

    • Mechanism : Nucleophilic displacement of chloride by the thiolate ion.

Key Data

ParameterValueSource
Optimal Temperature80–85°C
Yield Range55–65%
Purity Post-Crystallization≥98%

Advantages

  • Avoids handling volatile thiols directly.

  • Permits modular substitution on the acetamide group.

Nitration of Pre-Functionalized Thioacetamide Derivatives

Sequential Functionalization Strategy

Introducing the nitro group after thioacetamide installation circumvents challenges associated with nitro-group sensitivity during earlier steps.

Protocol Overview

  • Synthesis of 3-Methylphenylthioacetamide :

    • Method : SNAr using 3-methylchlorobenzene and thioacetamide.

  • Nitration :

    • Reagent : Diluted nitric acid (30–65%)

    • Conditions :

      • Temperature: 100–135°C

      • Pressure: 0.8–1.2 MPa

      • Duration: 4–10 hours

    • Regioselectivity : The methyl group directs nitration to the para position.

Industrial-Scale Considerations

  • Waste Management : Spent nitric acid is recyclable, enhancing sustainability.

  • Safety : Pressurized reactors mitigate risks of exothermic decomposition.

Performance Metrics

ParameterValueSource
Conversion Rate50–65%
Byproduct Formation<5%

Comparative Analysis of Methodologies

Yield and Scalability

MethodAverage YieldScalabilityCost Efficiency
Nucleophilic Substitution58%ModerateHigh
Condensation62%HighModerate
Nitration55%IndustrialLow

Critical Observations

  • Condensation Routes : Higher yields but require multi-step synthesis.

  • Nitration Post-Functionalization : Preferred for bulk production despite moderate yields.

Reaction Optimization Strategies

Solvent Systems

  • DMF vs. Acetone : DMF increases reaction rates by 20% but complicates purification.

  • Ethyl Acetate : Ideal for large-scale reactions due to low toxicity and ease of removal.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.

  • Lewis Acids : FeCl₃ marginally improves nitration regioselectivity but risks over-oxidation.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 columns (90:10 acetonitrile/water).

  • NMR : ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.85–8.10 (m, 3H, aromatic).

  • Melting Point : 148–150°C (literature consistency check) .

Q & A

Q. What are the established synthetic routes for 2-(3-Methyl-4-nitrophenyl)thioacetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction between 3-methyl-4-nitrobenzenethiol and chloroacetamide in ethanol with sodium acetate as a base yields the product . Optimization involves:
  • Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting materials.
  • Work-up : Recrystallization from ethanol-dioxane (1:2) improves purity, achieving ~85% yield .
    Characterization should include NMR (¹H/¹³C), IR (C=S stretch at ~1250 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures are mandated due to its irritant properties (R36/37/38) and toxicity (R20/21/22):
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Emergency Procedures : Immediate eye irrigation with water for 15+ minutes upon exposure (S26) .
    Material Safety Data Sheets (MSDS) should be consulted for spill management and disposal .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity:
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA model transition states and intermediates, identifying energetically favorable pathways .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency.
  • Data Integration : Combine computational results with robotic high-throughput screening to validate derivatives .
    Example workflow:
StepTool/MethodOutput
1. Geometry OptimizationDFT/B3LYP/6-31G*Molecular structure
2. Reaction Path SearchIRC (Intrinsic Reaction Coordinate)Energy profile
3. Experimental ValidationHPLC-MSDerivative purity

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Resolution strategies:
  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (SHELXL refinement) .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR detects tautomeric equilibria (e.g., thione-thiol forms) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
    Example case: A reported δ 2.35 ppm (CH₃) shift varying by 0.1 ppm across studies may reflect solvent polarity differences (DMSO vs. CDCl₃).

Q. What kinetic and mechanistic insights exist for the hydrolysis of this compound under acidic/basic conditions?

  • Methodological Answer : Hydrolysis mechanisms differ by pH:
  • Acidic Conditions : Protonation of the thioamide group accelerates cleavage, monitored via UV-Vis (λ_max ~270 nm for nitro group) .
  • Basic Conditions : Nucleophilic attack by OH⁻ on the carbonyl carbon, tracked via ¹³C NMR (disappearance of C=S signal).
    Rate constants (k) can be determined using pseudo-first-order kinetics. Example
pHk (s⁻¹)Half-life (t₁/₂)
21.2×10⁻³577 s
123.8×10⁻⁴1820 s

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations (e.g., 90–92°C vs. 88–90°C) may stem from:
  • Purity : Recrystallize using gradient cooling and verify via HPLC (>98% purity) .
  • Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms.
  • Instrument Calibration : Cross-check with certified standards (e.g., indium, m.p. 156.6°C) .

Research Design Considerations

Q. What experimental controls are essential in studying the biological activity of this compound derivatives?

  • Methodological Answer : Include:
  • Negative Controls : Solvent-only (e.g., DMSO) to isolate compound effects.
  • Positive Controls : Reference inhibitors (e.g., methotrexate for enzyme assays).
  • Replicates : Triplicate measurements to assess data reproducibility .

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